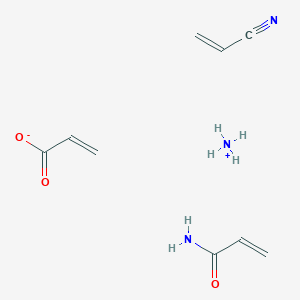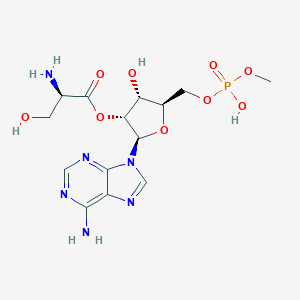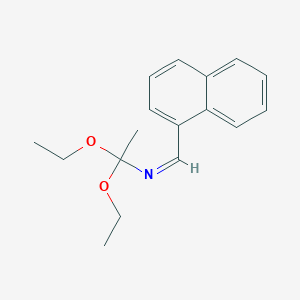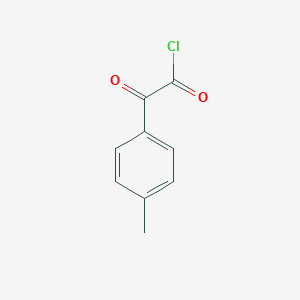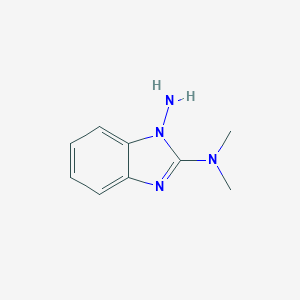
2-N,2-N-dimethylbenzimidazole-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N-dimethylbenzimidazole-1,2-diamine, also known as DMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-N,2-N-dimethylbenzimidazole-1,2-diamine is not fully understood. However, it is believed that 2-N,2-N-dimethylbenzimidazole-1,2-diamine exerts its effects by interacting with various enzymes and proteins in the body. For example, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential as an antibacterial and anti-cancer agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Orientations Futures
There are several future directions for the study of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. One direction is to further investigate its antimicrobial properties and potential as an antibacterial agent. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as an anti-cancer agent, and future studies should investigate its efficacy in various cancer types. Finally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as a treatment for oxidative stress-related diseases, and further studies should investigate its antioxidant properties in vivo.
Conclusion:
In conclusion, 2-N,2-N-dimethylbenzimidazole-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine, as well as its potential as an antibacterial and anti-cancer agent and as a treatment for oxidative stress-related diseases.
Méthodes De Synthèse
2-N,2-N-dimethylbenzimidazole-1,2-diamine can be synthesized using various methods, including the reaction of 2-nitroaniline with dimethylamine in the presence of a reducing agent, such as iron powder or zinc dust. Another method involves the reaction of 2-nitroaniline with dimethylamine in the presence of a catalyst, such as copper(II) acetate. The resulting product is then reduced using sodium borohydride to obtain 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Applications De Recherche Scientifique
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit promising effects in various scientific research applications. It has been shown to have antimicrobial properties and can be used as an antibacterial agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
107879-45-8 |
|---|---|
Nom du produit |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-3-4-6-8(7)13(9)10/h3-6H,10H2,1-2H3 |
Clé InChI |
BWZNPLFAPWFMPY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
SMILES canonique |
CN(C)C1=NC2=CC=CC=C2N1N |
Synonymes |
1H-Benzimidazole-1,2-diamine,N2,N2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




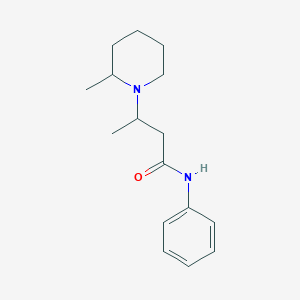
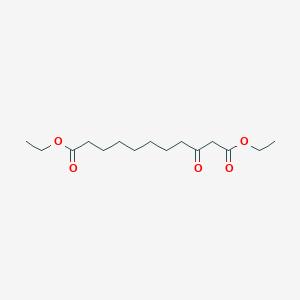

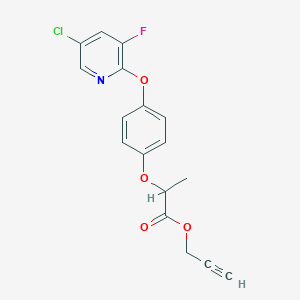
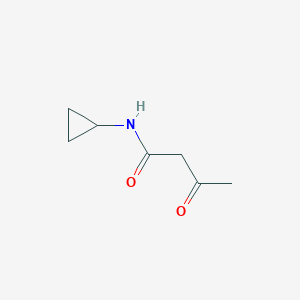
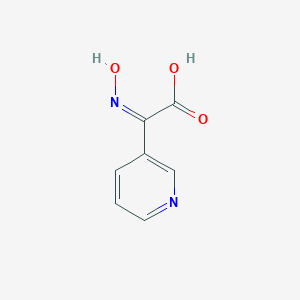
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
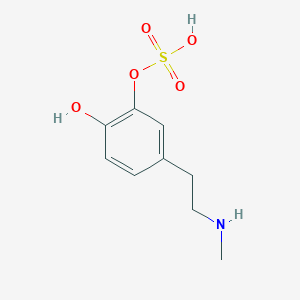
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
